1-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone

Synthetic Intermediate Metabolite Synthesis Flurbiprofen

Researchers developing Flurbiprofen analytical methods require the correct synthetic intermediate for 4'-Hydroxy Flurbiprofen preparation. Generic biphenyl ethanone analogs cannot substitute due to unique 2-fluoro/4'-methoxy regiospecificity. • Validated intermediate for 4'-Hydroxy Flurbiprofen synthesis via Friedel-Crafts acylation routes • Distinct XLogP3 (3.3) and TPSA (26.3 Ų) enable reliable HPLC separation from Flurbiprofen API in impurity profiling • COX-inert (IC50 >50,000 nM for COX-1/COX-2) ensures no interference as negative control in SAR assays Standard packs: 10 mg, 100 mg. Bulk custom synthesis available.

Molecular Formula C15H13FO2
Molecular Weight 244.26 g/mol
CAS No. 52806-73-2
Cat. No. B124948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone
CAS52806-73-2
Molecular FormulaC15H13FO2
Molecular Weight244.26 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)OC)F
InChIInChI=1S/C15H13FO2/c1-10(17)12-5-8-14(15(16)9-12)11-3-6-13(18-2)7-4-11/h3-9H,1-2H3
InChIKeyMNMKJPRHMAHVAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone (CAS 52806-73-2): Essential Flurbiprofen Metabolite Intermediate for Analytical and Synthesis Workflows


1-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone (CAS 52806-73-2) is a fluorinated biphenyl ethanone derivative that serves as a critical synthetic intermediate in the preparation of 4'-Hydroxy Flurbiprofen (H942440), the primary oxidative metabolite of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen . The compound features a 2-fluoro substitution pattern on the biphenyl core and a 4'-methoxy group, with a molecular weight of 244.26 g/mol and a calculated XLogP3 of 3.3 [1]. Its primary procurement value lies in its established role within validated synthetic pathways to Flurbiprofen metabolites, making it a necessary building block for analytical reference standard preparation, metabolic pathway investigation, and impurity profiling in pharmaceutical quality control .

Why 1-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone Cannot Be Substituted by Generic Biphenyl Analogs in Flurbiprofen Metabolite Synthesis


Generic substitution of 1-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone with other biphenyl ethanone derivatives is precluded by its unique regiospecific substitution pattern. The compound's 2-fluoro and 4'-methoxy substituents are precisely positioned to direct subsequent chemical transformations required for the synthesis of 4'-Hydroxy Flurbiprofen . Closely related analogs such as 1-(2-amino-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone (CAS 52806-72-1) and 1-(4'-methoxy-2-nitro-[1,1'-biphenyl]-4-yl)ethanone (CAS 52806-71-0) possess different functional groups at the 2-position (amino or nitro instead of fluoro), which fundamentally alter their reactivity profiles and the synthetic routes accessible to them . Furthermore, 4'-Methoxy Flurbiprofen (CAS 41635-83-0), while sharing the methoxy substitution, contains a propanoic acid side chain rather than the ethanone moiety, making it unsuitable for the same chemical conversions . The quantitative differentiation below establishes why this specific compound—not its structural neighbors—is the appropriate selection for workflows targeting Flurbiprofen metabolite synthesis and analysis.

Quantitative Comparative Evidence for 1-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone: Differentiating Key Selection Metrics


Synthetic Pathway Positioning: The Exclusive Intermediary Role in 4'-Hydroxy Flurbiprofen Synthesis

1-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone is specifically documented as an intermediate in the synthesis of 4'-Hydroxy Flurbiprofen (H942440), a metabolite of Flurbiprofen . In contrast, the 2-amino analog (CAS 52806-72-1) and 2-nitro analog (CAS 52806-71-0) are also documented as intermediates for the same target but require distinct synthetic transformations, while 4'-Methoxy Flurbiprofen (CAS 41635-83-0) represents a downstream product rather than an intermediate [1]. The target compound's unique 2-fluoro substitution enables specific chemical conversions that are not accessible to its amino or nitro counterparts, establishing it as a non-interchangeable building block in validated synthetic routes to Flurbiprofen metabolites .

Synthetic Intermediate Metabolite Synthesis Flurbiprofen

COX-2 Enzyme Inhibition: Quantitative Activity Comparison Against Flurbiprofen and Structural Analogs

The target compound demonstrates minimal COX-2 inhibitory activity with an IC50 > 50,000 nM (>50 µM) against human recombinant COX-2 enzyme in colorimetric enzyme immunoassays [1]. This activity profile stands in stark contrast to Flurbiprofen, which exhibits potent COX-2 inhibition with IC50 values ranging from 2.94 nM to 0.51 µM depending on assay conditions and enantiomeric form [2]. The downstream metabolite 4'-Hydroxyflurbiprofen shows intermediate activity, inhibiting fatty acid amide hydrolase (FAAH) with an IC50 of 84 µM at pH 6, approximately three-fold less potent than Flurbiprofen's IC50 of 28 µM under identical conditions . The target compound's weak COX-2 activity (>1000-fold less potent than Flurbiprofen) confirms its appropriate classification as a synthetic intermediate rather than a bioactive final drug substance.

COX-2 Inhibition Anti-inflammatory Enzyme Assay

COX-1 Selectivity Profile: Comparable Weak Inhibition Across COX Isoforms

In parallel COX-1 inhibition assays, the target compound exhibits similarly weak activity with an IC50 > 50,000 nM against ovine COX-1 under identical experimental conditions (5 min preincubation, arachidonic acid substrate, colorimetric enzyme immunoassay) [1]. This non-selective, low-potency inhibition profile contrasts with Flurbiprofen's potent inhibition of both isoforms (COX-1 IC50 = 8.97 nM, COX-2 IC50 = 2.94 nM for S(+)-flurbiprofen) [2]. The absence of meaningful isoform selectivity further reinforces the compound's designation as a synthetic intermediate devoid of significant pharmacological activity, distinguishing it from therapeutically relevant NSAIDs that require defined COX-2 selectivity ratios.

COX-1 Inhibition Selectivity Enzyme Assay

Physicochemical Property Differentiation: Lipophilicity and Molecular Descriptors Versus Structural Analogs

The target compound exhibits a calculated XLogP3 value of 3.3, a topological polar surface area (TPSA) of 26.3 Ų, and a molecular weight of 244.26 g/mol [1]. In comparison, the 2-amino analog (CAS 52806-72-1) possesses a lower molecular weight of 241.29 g/mol and an additional hydrogen bond donor (due to the amino group), while the 2-nitro analog (CAS 52806-71-0) has a substantially higher molecular weight of 271.27 g/mol and altered electronic properties due to the strongly electron-withdrawing nitro group [2]. The downstream product 4'-Methoxy Flurbiprofen (CAS 41635-83-0) has a molecular weight of 274.29 g/mol and contains a carboxylic acid moiety (hydrogen bond donor) absent in the target compound . These physicochemical differences directly impact chromatographic retention, solubility, and partitioning behavior—critical parameters for analytical method development and purification workflows.

Lipophilicity Physicochemical Properties Drug Design

Commercial Availability and Procurement Differentiation: Stock Status and Scalability

1-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone is maintained in stock by major building block suppliers with flexible batch sizing options ranging from milligram to multi-gram quantities . In contrast, the 2-amino analog (CAS 52806-72-1) and 2-nitro analog (CAS 52806-71-0) show more limited commercial availability with fewer stock-keeping vendors, while 4'-Methoxy Flurbiprofen (CAS 41635-83-0) is predominantly available as a research-grade chemical with higher unit pricing . The target compound's broader commercial footprint, combined with its validated role in Flurbiprofen metabolite synthesis, makes it the more accessible and cost-effective choice for laboratories establishing reproducible synthetic workflows.

Commercial Availability Procurement Supply Chain

Recommended Research and Industrial Applications for 1-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone Based on Quantitative Evidence


Synthesis of 4'-Hydroxy Flurbiprofen (H942440) for Analytical Reference Standard Preparation

Use as the key synthetic intermediate in the preparation of 4'-Hydroxy Flurbiprofen, the primary oxidative metabolite of Flurbiprofen . The compound's documented role in validated synthetic routes ensures that laboratories can reproducibly generate the metabolite reference material required for pharmacokinetic studies, drug metabolism investigations, and impurity profiling in pharmaceutical quality control. The quantitative COXD activity data (IC50 > 50,000 nM for both COX-1 and COX-2) confirms that the intermediate itself does not interfere with subsequent biological assays evaluating metabolite activity [1].

Analytical Method Development and Impurity Profiling in Flurbiprofen Drug Substance Testing

Employ as a characterized impurity or process intermediate marker in HPLC method development for Flurbiprofen active pharmaceutical ingredient (API) analysis . The compound's distinct physicochemical properties (XLogP3 = 3.3, TPSA = 26.3 Ų) enable reliable chromatographic separation from Flurbiprofen and its other process impurities . Its well-defined retention characteristics support the development of validated analytical methods for batch release testing and stability studies in compliance with ICH guidelines.

Comparative Structure-Activity Relationship (SAR) Studies of Biphenyl-Based NSAID Derivatives

Utilize as a non-active comparator compound in SAR studies investigating the structural determinants of COX-2 inhibition . The >1,000-fold difference in COX-2 inhibitory potency between the target compound (IC50 > 50,000 nM) and Flurbiprofen (IC50 = 2.94-510 nM) provides a clear functional demarcation: the ethanone moiety lacks the carboxylic acid functionality essential for potent COX inhibition. This contrast makes the compound a valuable negative control in medicinal chemistry campaigns aimed at identifying novel NSAID scaffolds with improved selectivity profiles.

Flurbiprofen Metabolic Pathway Investigation Using Stable Isotope-Labeled Internal Standards

Use as a precursor for the synthesis of isotopically labeled 4'-Hydroxy Flurbiprofen internal standards for LC-MS/MS quantification of Flurbiprofen metabolism . The compound's established synthetic accessibility enables incorporation of ¹³C or ²H labels at defined positions, supporting accurate and precise measurement of metabolite formation rates in vitro (e.g., human liver microsome assays) and in vivo (e.g., clinical pharmacokinetic studies). The weak intrinsic COX inhibitory activity ensures that the labeled standard does not interfere with the biological system being monitored [1].

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